2-(3-broMo-4-Methylphenylthio)ethanol
Overview
Description
2-(3-Bromo-4-Methylphenylthio)ethanol is an organic compound with the molecular formula C9H11BrOS. It is characterized by the presence of a bromine atom, a methyl group, and a thioether linkage attached to an ethanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-Methylphenylthio)ethanol typically involves the reaction of 3-bromo-4-methylthiophenol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-bromo-4-methylthiophenol and ethylene oxide.
Reaction Conditions: The reaction is usually conducted in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the opening of the ethylene oxide ring.
Product Isolation: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-Methylphenylthio)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 2-(3-Bromo-4-Methylphenylthio)acetaldehyde or 2-(3-Bromo-4-Methylphenylthio)acetone.
Reduction: Formation of 2-(4-Methylphenylthio)ethanol.
Substitution: Formation of 2-(3-Amino-4-Methylphenylthio)ethanol or 2-(3-Mercapto-4-Methylphenylthio)ethanol.
Scientific Research Applications
2-(3-Bromo-4-Methylphenylthio)ethanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-Methylphenylthio)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the bromine atom, facilitating nucleophilic substitution reactions. Additionally, the thioether linkage can participate in redox reactions, contributing to its biological activity. The exact molecular targets and pathways are subject to ongoing research .
Comparison with Similar Compounds
2-(3-Bromo-4-Methylphenylthio)ethanol can be compared with other similar compounds such as:
2-(4-Methylphenylthio)ethanol: Lacks the bromine atom, resulting in different reactivity and biological activity.
2-(3-Chloro-4-Methylphenylthio)ethanol: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
2-(3-Bromo-4-Methylphenylthio)acetic acid:
Properties
IUPAC Name |
2-(3-bromo-4-methylphenyl)sulfanylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrOS/c1-7-2-3-8(6-9(7)10)12-5-4-11/h2-3,6,11H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPLZCUCYVJFHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SCCO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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